molecular formula C12H21N3 B11803683 5-(1-Aminopropyl)-N-ethyl-N,6-dimethylpyridin-2-amine

5-(1-Aminopropyl)-N-ethyl-N,6-dimethylpyridin-2-amine

Cat. No.: B11803683
M. Wt: 207.32 g/mol
InChI Key: WMWJWOGONAWLLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Aminopropyl)-N-ethyl-N,6-dimethylpyridin-2-amine is a chemical compound that belongs to the class of amino-functionalized ionic liquids. These compounds are known for their unique properties, including high thermal stability, negligible volatility, and strong ability to dissolve various chemicals. They are often used in industrial processes as greener solvents and have applications in fields such as catalysis, CO2 capture, and electrochemistry .

Preparation Methods

Chemical Reactions Analysis

5-(1-Aminopropyl)-N-ethyl-N,6-dimethylpyridin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce derivatives with different functional groups .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various reactions, including the cycloaddition of CO2 with epoxides to form cyclic carbonates . . In medicine, it may be explored for its potential therapeutic effects, although specific applications are still under investigation. In industry, it is used as a solvent for various processes, including the extraction and separation of compounds .

Mechanism of Action

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

5-(1-aminopropyl)-N-ethyl-N,6-dimethylpyridin-2-amine

InChI

InChI=1S/C12H21N3/c1-5-11(13)10-7-8-12(14-9(10)3)15(4)6-2/h7-8,11H,5-6,13H2,1-4H3

InChI Key

WMWJWOGONAWLLW-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(N=C(C=C1)N(C)CC)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.